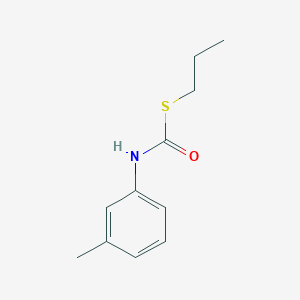

Carbamothioic acid, (3-methylphenyl)-, S-propyl ester

Description

Thiocarbamates are widely used as herbicides and fungicides, with activity influenced by substituent groups .

Properties

IUPAC Name |

S-propyl N-(3-methylphenyl)carbamothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-3-7-14-11(13)12-10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECWDZSQJNDBKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC(=O)NC1=CC=CC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392234 | |

| Record name | Carbamothioic acid, (3-methylphenyl)-, S-propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152419-08-4 | |

| Record name | Carbamothioic acid, (3-methylphenyl)-, S-propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamothioic acid, (3-methylphenyl)-, S-propyl ester typically involves the reaction of 3-methylphenyl isothiocyanate with propyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction mixture is then heated to reflux, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial production also includes rigorous quality control measures to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, (3-methylphenyl)-, S-propyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions are performed under basic or acidic conditions depending on the nucleophile.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted esters or thioesters

Scientific Research Applications

Agricultural Applications

1. Herbicide Use

Vernolate is primarily utilized as a herbicide in agriculture. It functions by inhibiting the growth of unwanted plants, making it effective in crop management. Its mode of action typically involves disrupting the synthesis of essential amino acids in target plants.

| Application | Crop Type | Target Weeds | Mode of Action |

|---|---|---|---|

| Herbicide | Various crops | Annual grasses, broadleaf weeds | Inhibition of amino acid synthesis |

Case Study : In a study conducted on rice paddies, Vernolate demonstrated significant efficacy in controlling weed populations while maintaining crop safety. The results indicated a reduction in weed biomass by over 70% compared to untreated plots .

Industrial Applications

2. Rubber Processing

Carbamothioic acid derivatives, including Vernolate, are used as accelerators in the rubber industry. These compounds enhance the vulcanization process, improving the durability and elasticity of rubber products.

| Industry | Use | Benefit |

|---|---|---|

| Rubber Industry | Vulcanization accelerator | Increased durability and elasticity |

Environmental Impact Studies

Research has been conducted to evaluate the environmental impact of Vernolate as an agricultural chemical. Its persistence in soil and potential effects on non-target organisms have been assessed.

Regulatory Status

Vernolate has been registered for use in various countries under specific guidelines to ensure safety for humans and the environment. Regulatory bodies monitor its application rates and environmental impact continuously.

Mechanism of Action

The mechanism of action of carbamothioic acid, (3-methylphenyl)-, S-propyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Substituent and Molecular Formula Comparison

*Calculated based on structural similarity.

Key Observations :

- The 3-methylphenyl group introduces aromaticity and steric bulk compared to aliphatic substituents in pebulate and vernolate. This may reduce volatility and enhance UV stability .

- Vernolate and pebulate share identical molecular formulas but differ in alkyl chain branching, impacting their herbicidal selectivity and soil mobility .

Physicochemical Properties

Table 2: LogP and Solubility Data

| Compound Name | LogP | Predicted Boiling Point (°C) | Water Solubility (mg/L) | |

|---|---|---|---|---|

| This compound | ~3.4* | ~335* | Low (<10) | |

| Pebulate | 3.372 | 334.8 (Predicted) | 60 (20°C) | |

| Vernolate | 3.372 | 330–335 | 100 (20°C) |

Key Observations :

Spectroscopic and Chromatographic Data

Infrared Spectroscopy :

Gas Chromatography :

Environmental and Regulatory Considerations

- Pebulate and Vernolate: Classified as hazardous waste (EPA codes U390 and U385) due to moderate persistence (DT50 ~30–60 days) and aquatic toxicity .

Biological Activity

Carbamothioic acid, (3-methylphenyl)-, S-propyl ester, also known by its Chemical Abstracts Service (CAS) number 152419-08-4, is a compound with potential biological activity that has been the subject of various studies. This article explores its biological activity, toxicological profiles, and environmental implications based on available research findings.

- Chemical Name : this compound

- CAS Number : 152419-08-4

- Molecular Formula : C₁₁H₁₅NOS

- Molecular Weight : 205.31 g/mol

Toxicological Studies

Toxicological assessments of carbamothioic acid derivatives indicate varying degrees of toxicity across different organisms. For instance:

- Acute Toxicity : Studies have shown that the acute toxicity of carbamothioic acid compounds can vary significantly. For example, the LC50 values for related compounds suggest a potential risk to aquatic life when concentrations exceed certain thresholds. The reported LC50 for some carbamate derivatives ranges from 3.9 mg/L to 190 mg/L depending on the specific compound and exposure duration .

Table 1: Summary of Toxicity Data for Carbamothioic Acid Derivatives

| Compound Name | CAS Number | LC50 (mg/L) | Study Reference |

|---|---|---|---|

| This compound | 152419-08-4 | 3.9 | |

| Dipropyl carbamothioate | 85785-20-2 | 0.40 | |

| Thiophanate-methyl | 23564-05-8 | 190.0 |

Environmental Impact

The environmental impact of carbamothioic acid and its derivatives has been assessed using fugacity models to predict their distribution in various media (air, water, soil). These models indicate that the compound may partition primarily into water systems upon release into the environment .

Case Studies

- Aquatic Toxicity Assessment : A study conducted using a Level III fugacity model demonstrated that carbamothioic acid derivatives could pose a risk to aquatic organisms due to their persistence and potential bioaccumulation in aquatic food webs . The assessment indicated that under certain conditions, these compounds could lead to harmful effects on sensitive species.

- Regulatory Review : The Canadian Environmental Protection Act (CEPA) has reviewed substances including carbamothioic acid derivatives for their potential toxic effects on human health and the environment. The findings concluded that while some substances showed low likelihoods of harm at typical environmental concentrations, ongoing monitoring is recommended .

Q & A

Basic Research Questions

Q. How can gas chromatography (GC) be optimized to determine the purity of Carbamothioic acid, (3-methylphenyl)-, S-propyl ester?

- Methodological Answer : GC analysis should utilize non-polar columns (e.g., DB-1 or DB-5) with temperature ramps (e.g., 100°C to 270°C at 6°C/min) to resolve peaks effectively. Retention indices (RIs) can be compared to published values for analogous thiocarbamates, such as Pebulate (RI 1446 on DB-1 and 1472 on DB-5) . Peak integration should account for co-eluting impurities, and internal standards (e.g., n-alkanes) can improve reproducibility.

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

- Methodological Answer :

- IR Spectroscopy : Compare key functional group vibrations (e.g., C=S stretch at ~1200–1050 cm⁻¹, aromatic C-H bends) to reference spectra of structurally similar thiocarbamates, such as Pebulate .

- NMR : Analyze ¹H and ¹³C NMR signals for the (3-methylphenyl) group (e.g., aromatic protons at ~6.5–7.5 ppm, methyl protons at ~2.3 ppm) and the S-propyl ester moiety (e.g., triplet for terminal CH₃ at ~1.0 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of propyl or methylphenyl groups) using high-resolution MS .

Q. How can the hydrolytic stability of this compound be assessed under varying pH conditions?

- Methodological Answer : Conduct kinetic studies by incubating the compound in buffered solutions (pH 3–9) at controlled temperatures. Monitor degradation via HPLC or GC-MS, quantifying residual parent compound and hydrolysis products (e.g., (3-methylphenyl)methanol or thiocarbamic acid derivatives). Compare half-lives to analogous esters like Vernolate (t₁/₂ ~7 days at pH 7) .

Advanced Research Questions

Q. How can conflicting retention indices (RIs) in GC analyses be resolved when using different stationary phases?

- Methodological Answer : Discrepancies arise from column polarity differences. For example, Pebulate shows RIs of 1446 (DB-1) and 1472 (DB-5). To resolve ambiguity:

- Use dual-column GC systems to cross-validate RIs.

- Compare experimental RIs to databases (e.g., NIST Chemistry WebBook) and apply retention index correction algorithms .

- Pair GC with orthogonal techniques (e.g., LC-MS) for confirmation .

Q. What computational methods validate the stereoelectronic effects of the (3-methylphenyl) substituent on reactivity?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to model the compound’s electronic structure (e.g., HOMO-LUMO gaps, partial charges).

- Compare with derivatives (e.g., dipropyl or butylethyl analogs) to assess substituent effects on hydrolysis rates or enzyme-binding affinity .

- Validate computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. How can degradation pathways of this compound in soil be characterized using advanced mass spectrometry?

- Methodological Answer :

- Conduct soil microcosm studies under aerobic/anaerobic conditions. Extract metabolites and analyze via LC-QTOF-MS/MS.

- Identify transformation products (e.g., sulfoxides, phenylmethanol derivatives) using fragmentation libraries and compare to fungal degradation pathways (e.g., Aspergillus terreus-mediated breakdown of cypermethrin) .

- Quantify persistent metabolites using isotope dilution techniques .

Q. What challenges arise in synthesizing enantiomerically pure forms of this compound, and how can they be addressed?

- Methodological Answer :

- Racemization may occur during esterification due to the thiocarbamate’s labile S-propyl group. Mitigate this by:

- Using chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts).

- Employing chiral stationary phases (e.g., cellulose derivatives) in preparative HPLC for enantiomer separation .

- Confirm enantiopurity via polarimetry or chiral GC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.